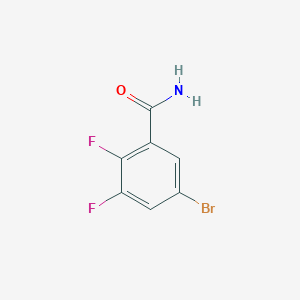

5-Bromo-2,3-difluorobenzamide

Description

Contextualizing Halogenated Benzamide Derivatives in Contemporary Organic Chemistry Research

Halogenated benzamide derivatives represent a critical class of compounds in modern organic chemistry. rsc.org The benzamide group itself is a common structural motif found in a wide array of organic molecules, including those with significant biological activity. mdpi.com The introduction of halogen atoms onto the benzamide scaffold dramatically influences the molecule's physical, chemical, and biological properties. These derivatives are frequently employed as key intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. rsc.org The carbon-halogen bond, a fundamental component of these derivatives, is a versatile functional group that participates in a variety of chemical transformations, including cross-coupling reactions, which are pivotal in constructing complex molecular architectures. rsc.orgrsc.org Research has also focused on the role of halogenated benzamides in studying intermolecular interactions, such as hydrogen and halogen bonding, which are crucial for understanding molecular recognition and crystal engineering. mdpi.comresearchgate.net

Academic Significance of Fluorine and Bromine Substituents in Aromatic Systems for Chemical Investigations

The presence of both fluorine and bromine atoms on an aromatic ring, as seen in 5-Bromo-2,3-difluorobenzamide, imparts a unique set of properties that are of great interest to chemists.

Fluorine: The high electronegativity of fluorine significantly alters the electronic environment of the aromatic ring. This strong negative inductive effect can decrease the energy of molecular orbitals. researchgate.net The substitution of hydrogen with fluorine can enhance the thermal stability and chemical resistance of the aromatic system. acs.org In the context of drug design, fluorine can improve metabolic stability, binding affinity to target proteins, and membrane permeability. mdpi.com For instance, the 2,6-difluorobenzamide motif is a known pharmacophore for the allosteric inhibition of the FtsZ protein, a target for antibacterial agents. mdpi.com The presence of fluorine can also influence the conformation of the molecule, inducing non-planarity which can be crucial for its interaction with biological targets. mdpi.com Interestingly, in nucleophilic aromatic substitution reactions, fluorine can act as a good leaving group, a counterintuitive property given the strength of the carbon-fluorine bond. masterorganicchemistry.com

Bromine: The bromine atom, being a larger and more polarizable halogen than fluorine, also plays a distinct role. It can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in supramolecular chemistry and materials science. researchgate.net Bromine can also exert a long-range acidifying effect on aromatic compounds, influencing the regioselectivity of reactions such as deprotometalation. researchgate.net In synthetic chemistry, the carbon-bromine bond is a key site for functionalization, often serving as a handle for introducing other atoms or molecular fragments through reactions like Suzuki and Stille cross-couplings.

The combination of fluorine's strong inductive effect and bromine's polarizability and synthetic versatility makes dihalo-substituted aromatic compounds like this compound valuable subjects for a wide range of chemical investigations.

Articulation of Key Research Trajectories and Scholarly Focus on this compound

Research on this compound is primarily centered on its role as a chemical intermediate and building block in organic synthesis. While specific studies focusing exclusively on this compound are not abundant in the public domain, its structure suggests its utility in the synthesis of more complex, potentially bioactive molecules. The presence of the bromo, fluoro, and amide functional groups provides multiple reaction sites for further chemical modification.

For example, the bromine atom can be readily converted to other functional groups via cross-coupling reactions. The difluorinated benzene ring offers a scaffold with specific electronic properties that can be desirable in medicinal chemistry. The amide group can also be subjected to various chemical transformations.

While detailed research findings on this compound itself are limited, its structural analogues have been investigated. For instance, related difluorobenzamide compounds have shown potential as antibacterial agents by inhibiting the FtsZ protein. The synthesis of high-purity bromo-difluorobenzoic acid, a precursor to compounds like this compound, has been a subject of study, highlighting the importance of these types of molecules as intermediates. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1626337-90-3 vwr.com |

| Molecular Formula | C₇H₄BrF₂NO vwr.com |

| Molecular Weight | 236.01 g/mol |

| Storage Temperature | Ambient vwr.com |

| MDL Number | MFCD28737879 vwr.com |

Note: Data in this table is compiled from publicly available chemical supplier information and may not be from peer-reviewed research.

Propriétés

IUPAC Name |

5-bromo-2,3-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOZYURDVJMILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307907 | |

| Record name | 5-Bromo-2,3-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626337-90-3 | |

| Record name | 5-Bromo-2,3-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1626337-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5-bromo-2,3-difluorobenzamide and Analogous Compounds

Foundational Synthetic Routes to Halogenated Benzamide Scaffolds

The creation of halogenated benzamide structures frequently starts with accessible materials like derivatives of benzoic acid or substituted benzenes. These initial methods usually require several steps to add the necessary functional groups and achieve the desired substitution arrangement.

Multi-Step Synthesis Approaches from Benzoic Acid Derivatives

A prevalent and adaptable method for creating halogenated benzamides is through the modification of a corresponding benzoic acid. snmjournals.orgbeilstein-journals.org This multi-step procedure usually starts with the activation of the carboxylic acid group, which is then followed by amidation. For example, 2,3-difluoro-5-bromobenzoic acid can be transformed into 5-Bromo-2,3-difluorobenzamide. The synthesis often requires treating the benzoic acid with a chlorinating agent, like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce the more reactive acyl chloride. This intermediate is subsequently reacted with ammonia or an amine to create the desired benzamide. The wide availability of substituted benzoic acids makes this method advantageous. snmjournals.org

Another technique uses coupling agents to enable the direct amidation of the benzoic acid, avoiding the need for the acyl chloride intermediate. Reagents such as 1,1'-carbonyldiimidazole (CDI) can activate the carboxylic acid, which then easily reacts with ammonia to form the benzamide. google.com

A known synthesis of a related compound, 4-bromo-2,5-difluorobenzamide, begins with 2,5-difluoro-4-bromobenzoic acid. The process includes refluxing the benzoic acid with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to create the acyl chloride. The subsequent reaction with aqueous ammonia at a low temperature produces the final benzamide product. This illustrates a common multi-step sequence from a benzoic acid derivative.

A similar approach is used for the synthesis of 5-bromo-2,4-difluorobenzoic acid, where 2,4-difluorobenzoic acid is reacted with a brominating agent in concentrated sulfuric acid. google.com The crude product is then purified through esterification, distillation, and subsequent hydrolysis to yield the high-purity product. google.com

Table 1: Examples of Multi-Step Synthesis from Benzoic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

| 2,5-difluoro-4-bromobenzoic acid | 1. SOCl₂, DMF (cat.)2. Aqueous NH₃ | 4-bromo-2,5-difluorobenzamide | |

| 2,4-difluorobenzoic acid | 1. Brominating agent, H₂SO₄2. Alcohol (esterification)3. Base (hydrolysis) | 5-bromo-2,4-difluorobenzoic acid | google.com |

| Benzoic acid derivatives | 1. Chloro-ethylformiate2. (S)-2-aminomethyl-1-allylpyrrolidine | Halogenated benzamide derivatives | snmjournals.org |

Regioselective Bromination and Fluorination Strategies on Benzamide Precursors

To obtain the specific substitution pattern in molecules like this compound, it is essential to have precise control over the regioselectivity of halogenation reactions. nih.govmdpi.com The directing influence of the substituents already on the benzene ring is key in guiding the position of the incoming halogen. nih.gov

For the synthesis of this compound, a possible method could be the bromination of a 2,3-difluorobenzamide precursor. The amide group directs incoming groups to the ortho and para positions, while the fluorine atoms also direct to the ortho and para positions but are deactivating. The balance of these electronic effects would need to be managed carefully to achieve bromination at the C-5 position.

In the synthesis of similar structures, such as 4-bromo-3,5-difluorobenzamide, regioselective bromination is a critical step. Starting with 3,5-difluorobenzamide, bromination with a suitable agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst can add the bromine atom at the C-4 position, as directed by the amide and fluorine substituents. google.com

Fluorination methods often require more specialized reagents. For instance, fluorine atoms can be introduced through the diazotization of an amino group, followed by a Schiemann reaction or a similar transformation. organic-chemistry.org Regioselective fluorination can also be done with electrophilic fluorinating agents like Selectfluor, though this can be difficult to control on electron-rich or complex substrates. acs.orgnih.govmdpi.com

Table 2: Examples of Regioselective Halogenation Strategies

| Precursor | Halogenating Agent | Product | Key Aspect | Reference |

| 3,5-difluorobenzamide | N-bromosuccinimide (NBS) | 4-bromo-3,5-difluorobenzamide | Regioselective bromination | google.com |

| Benzamides | Selectfluor, Pd(OAc)₂/AgNO₃ | ortho-Fluorinated benzamides | Nitrate-promoted C-H fluorination | acs.orgnih.gov |

| 1-(2,2-dibromovinyl)benzene derivatives | Wet tetra-n-butylammonium fluoride (TBAF·3H₂O) | (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds | Transition-metal-free regioselective fluorination | organic-chemistry.org |

Synthetic Routes to the Benzamide Moiety within Substituted Benzene Frameworks

Instead of halogenating an existing benzamide, one can build the benzamide moiety on a benzene ring that already has the desired halogen substitution pattern. This method is especially useful when the needed halogenated benzene precursor is commercially available or can be easily synthesized.

A frequent method is the hydrolysis of a corresponding benzonitrile. For instance, if 5-bromo-2,3-difluorobenzonitrile is available, it can be hydrolyzed under acidic or basic conditions to produce this compound. This conversion is often high-yielding and offers a direct path to the benzamide. The hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water is one example of this approach. researchgate.net

Another path is the reaction of an organometallic reagent with an isocyanate. For example, a Grignard reagent or an organolithium species from 1-bromo-2,3-difluorobenzene could be reacted with a suitable isocyanate to form the benzamide. However, creating and handling such organometallic intermediates requires careful management of reaction conditions.

Direct amidation of a substituted benzene ring is less frequent but can be done through specific catalytic processes. For example, palladium-catalyzed amidation reactions have been created to form C-N bonds, which could potentially be used in the synthesis of halogenated benzamides from the corresponding aryl halides.

Advanced and Specialized Synthetic Approaches and Reaction Condition Optimization

To enhance efficiency, yield, and regioselectivity, advanced synthetic methods are often used. These include the use of catalysts and specialized reaction sequences like diazotization and Sandmeyer-type reactions. nih.govacs.orgresearchgate.netnih.govacs.org

Catalytic Methodologies in Halogenation Processes

Catalysts are crucial in modern halogenation reactions, allowing for milder reaction conditions and better selectivity. nih.govacs.orgresearchgate.netnih.govacs.org In bromination reactions, Lewis acids like FeCl₃ or AlCl₃ are often used as catalysts to polarize the bromine molecule, making it a more effective electrophile. For the bromination of benzamide precursors, the choice of catalyst can affect the regiochemical outcome.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are effective for adding halogens or other functional groups to the benzene ring. While not direct halogenation methods in the traditional sense, they permit the creation of complex halogenated benzamides from simpler precursors. For instance, a bromo-substituted benzamide could be coupled with a fluorinating agent or a fluorine-containing building block in a palladium-catalyzed reaction. beilstein-journals.org

Recent developments have also shown peptide-catalyzed enantioselective bromination of benzamides, demonstrating the potential for precise control over stereochemistry. nih.govacs.orgresearchgate.netnih.govacs.org

Application of Diazotization and Sandmeyer-Type Reactions for Halogen and Cyano Group Introduction

Diazotization of an aromatic amine, followed by a Sandmeyer or similar reaction, is a classic and very effective method for adding a variety of substituents, including halogens and the cyano group, to an aromatic ring. organic-chemistry.orgwikipedia.orgbyjus.comlscollege.ac.inmasterorganicchemistry.com This two-step process provides excellent regiocontrol, as the position of the new substituent is determined by the location of the initial amino group. masterorganicchemistry.com

For the synthesis of this compound, a route could start from an appropriately substituted aniline, such as 5-amino-2,3-difluorobenzamide. Diazotization of the amino group with nitrous acid (made in situ from NaNO₂ and a strong acid) would form a diazonium salt. masterorganicchemistry.com Subsequent treatment of this diazonium salt with copper(I) bromide (CuBr) in a Sandmeyer reaction would add the bromine atom at the C-5 position. wikipedia.orggoogle.comgoogle.com

Similarly, the cyano group, which can be a precursor to the benzamide moiety through hydrolysis, can be added using a Sandmeyer reaction with copper(I) cyanide (CuCN). wikipedia.orgbyjus.com For example, starting with 2,3-difluoro-5-bromoaniline, diazotization followed by reaction with CuCN would yield 5-bromo-2,3-difluorobenzonitrile. This intermediate could then be hydrolyzed to this compound. The Sandmeyer reaction offers a reliable and predictable way to achieve specific substitution patterns that might be hard to get through direct electrophilic halogenation. organic-chemistry.orgwikipedia.orglscollege.ac.in

Table 3: Overview of Sandmeyer and Related Reactions

| Starting Material | Reaction | Reagent | Product | Reference |

| Aryl diazonium salt | Chlorination | CuCl | Aryl chloride | wikipedia.orgmasterorganicchemistry.com |

| Aryl diazonium salt | Bromination | CuBr | Aryl bromide | wikipedia.orgmasterorganicchemistry.com |

| Aryl diazonium salt | Cyanation | CuCN | Aryl cyanide (benzonitrile) | wikipedia.orgbyjus.com |

| Aryl diazonium tetrafluoroborate | Fluorination | Heat (Balz-Schiemann) | Aryl fluoride | organic-chemistry.orglscollege.ac.in |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution and Functionalization

The functionalization of aryl halides like this compound is effectively achieved through palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions utilize a palladium catalyst to couple an organic halide or triflate with an organometallic reagent. For a substrate such as this compound, the bromine atom serves as a reactive handle for substitution.

Two of the most prominent methods in this category are the Suzuki-Miyaura and Stille cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com The versatility, mild reaction conditions, and commercial availability of a wide range of boronic acids make this a highly favored method. mdpi.com For the synthesis of derivatives of this compound, this compound would be reacted with a selected aryl or vinyl boronic acid to create a new carbon-carbon bond at the C-5 position.

Stille Coupling: This reaction pairs an organic halide with an organotin compound (organostannane). numberanalytics.com The Stille reaction is known for its tolerance of a wide variety of functional groups and for proceeding under mild conditions. numberanalytics.comnumberanalytics.com However, a significant drawback is the toxicity of the organotin reagents and byproducts. numberanalytics.com

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (e.g., this compound), inserting itself into the carbon-bromine bond to form a palladium(II) complex.

Transmetalation: The organometallic reagent (organoboron or organotin) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Methodological Advancements in Synthesis Optimization for Research Scale

Strategies for Enhanced Reaction Yield and Efficiency

Optimizing palladium-catalyzed cross-coupling reactions on a research scale involves the systematic adjustment of several parameters to maximize product yield and reaction efficiency. numberanalytics.com Key strategies include the careful selection of the catalyst, ligands, base, and solvent, as well as the fine-tuning of reaction conditions like temperature and time. numberanalytics.comresearchgate.net

Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and, more critically, the phosphine ligand, can dramatically influence reaction outcomes. numberanalytics.combucknell.edu Ligands stabilize the palladium center and modulate its reactivity. Electron-rich, bulky phosphine ligands can enhance the rates of oxidative addition and reductive elimination, leading to higher efficiency. bucknell.edu For instance, in Stille couplings, Dabco (triethylenediamine) has been shown to be a highly effective, inexpensive, and stable ligand for Pd(OAc)₂, leading to excellent yields. acs.orgorganic-chemistry.org The development of pre-catalysts, which are stable and generate the active Pd(0) species in situ, has also improved reaction consistency and efficiency. rsc.org

Reaction Conditions: The solvent, base, and temperature are interdependent variables that must be co-optimized. numberanalytics.com Solvents like dioxane, toluene, or DMF are common, but their choice can affect catalyst solubility and reaction rate. numberanalytics.comreddit.com The base (e.g., K₂CO₃, Cs₂CO₃, KF) is crucial, particularly in Suzuki couplings, as it facilitates the transmetalation step. researchgate.net Studies have shown that a thorough screening of these components can lead to significant improvements. For example, an automated microfluidic system used to optimize a Suzuki-Miyaura reaction identified the optimal catalyst, ligand, temperature, and reaction time, achieving a 90% yield in just over 4 minutes. rsc.org

The following table illustrates how varying reaction components can impact the yield in a representative Suzuki-Miyaura coupling of an aryl bromide.

Table 1: Effect of Catalyst and Base on Suzuki-Miyaura Coupling Yield

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Bromotoluene | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 80 | 95 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ (1) | K₂CO₃ | Ethanol | 78 | 92 |

This table is a representative example based on typical conditions and outcomes reported in the literature to illustrate optimization principles.

Purity Improvement and Separation Techniques, including Distillation and Advanced Chromatography

Achieving high purity of the final product is critical, especially for pharmaceutical intermediates. alfa-industry.com After the synthesis of a compound like this compound or its derivatives, a multi-step purification process is typically employed.

Initial Workup and Extraction: The crude reaction mixture is often first passed through a plug of a filtering agent like Celite to remove the solid palladium catalyst. reddit.com This is followed by a liquid-liquid extraction to separate the organic product from the aqueous phase containing inorganic salts and water-soluble impurities. google.com

Distillation: For compounds that are thermally stable and volatile, distillation can be an effective purification method. numberanalytics.com Vacuum distillation is often used to lower the boiling point and prevent thermal degradation of the product. google.com This technique is particularly useful for removing lower-boiling solvents or higher-boiling impurities.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds like amides. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases, the desired compound forms crystals, leaving impurities behind in the solvent (mother liquor). Solvents like ethanol, acetonitrile, or 1,4-dioxane are often effective for recrystallizing amides. researchgate.net

Advanced Chromatography: Chromatography is an indispensable tool for separating complex mixtures and achieving high purity. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC, and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for both analysis and purification (preparative HPLC). alfa-industry.comijpsjournal.com These techniques offer high resolution and are suitable for a broad range of compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for purifying aromatic compounds. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is gaining prominence as a greener alternative to HPLC, using supercritical CO₂ as the primary mobile phase. ijpsjournal.com It is particularly effective for separating chiral compounds and thermally labile molecules. numberanalytics.comtandfonline.com

Ion Chromatography (IC): This technique is specialized for separating ionic and polar molecules, which can be useful for removing specific types of impurities from the final product. chromatographyonline.com

Integration of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. colab.ws

Use of Greener Solvents: A major focus of green chemistry is replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. scielo.org.mx For palladium-catalyzed couplings, significant research has focused on using water as the reaction medium. researchgate.netacs.org Water is non-toxic, non-flammable, and inexpensive. The development of water-soluble ligands and catalysts has enabled efficient Suzuki and Stille reactions in neat water or aqueous mixtures, which also simplifies product isolation. scielo.org.mxacs.org Other green solvents like ethanol and polyethylene glycol (PEG) have also been successfully employed. researchgate.net

Catalyst Efficiency and Recycling: Catalysis itself is a core principle of green chemistry, as it allows for reactions with less than stoichiometric amounts of reagents. scielo.org.mx Further advancements focus on reducing the amount of precious metals like palladium by developing highly active catalysts that can be used at very low loadings (ppm levels). nih.gov Another key strategy is the development of recyclable catalysts. This can be achieved by immobilizing the palladium catalyst on a solid support, such as a polymer, hydrotalcite, or magnetic nanoparticles. rsc.orgmdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration or magnetic separation and reused multiple times without a significant loss in activity, reducing both cost and metal waste. mdpi.comrsc.orgmdpi.com

Energy Efficiency and Alternative Energy Sources: Traditional synthetic methods often require prolonged heating, consuming significant energy. Methodologies that proceed at ambient temperature are highly desirable. acs.org Additionally, alternative energy sources like microwave irradiation and ultrasound have been shown to dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and often improving yields. researchgate.netresearchgate.net

Atom Economy: Synthetic routes are increasingly designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, improve efficiency, reduce solvent use, and minimize waste from purification steps. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.